molecular formula C23H23F3N4OS B11076613 N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide

N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide

Cat. No.: B11076613
M. Wt: 460.5 g/mol
InChI Key: YRIYIIZPRWXGRU-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide is a complex organic compound that features a unique combination of adamantane, thiophene, and pyrazolo[15-A]pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use N-[(adamantan-1-yl)alkyl]-acetamides as a starting material . The reactions are often carried out in acidic media to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and pyrazolo[15-A]pyrimidine analogs. Examples include:

Uniqueness

N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide is unique due to its combination of adamantane, thiophene, and pyrazolo[15-A]pyrimidine structures. This unique combination imparts specific chemical and physical properties that make it valuable for various applications .

Properties

Molecular Formula

C23H23F3N4OS

Molecular Weight

460.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H23F3N4OS/c24-23(25,26)19-7-17(18-2-1-3-32-18)29-20-16(11-28-30(19)20)21(31)27-12-22-8-13-4-14(9-22)6-15(5-13)10-22/h1-3,7,11,13-15H,4-6,8-10,12H2,(H,27,31)

InChI Key

YRIYIIZPRWXGRU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=CS6

Origin of Product

United States

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